
Cyclopenta-1,3-diene;methane;molybdenum
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Overview
Description
Cyclopenta-1,3-diene;methane;molybdenum is a complex organometallic compound that features a molybdenum atom coordinated to cyclopenta-1,3-diene and methane ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;methane;molybdenum typically involves the reaction of molybdenum hexacarbonyl with cyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex. The general reaction can be represented as follows:
Mo(CO)6+C5H6→Mo(C5H5)(CH4)
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;methane;molybdenum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as cyclopenta-1,3-diene and methane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other donor ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) complexes, while reduction can produce molybdenum(II) species. Substitution reactions can result in a variety of molybdenum-ligand complexes.
Scientific Research Applications
Synthetic Applications
Cyclopenta-1,3-diene; methane; molybdenum is primarily utilized in synthetic organic chemistry due to its ability to participate in various reactions:
Catalytic Reactions
Molybdenum complexes are known for their catalytic properties in several organic reactions:
- Pauson–Khand Reaction: This reaction involves the formation of cyclopentenones from alkenes and carbon monoxide, catalyzed by molybdenum complexes. The use of cyclopenta-1,3-diene as a reactant enhances the efficiency and selectivity of these transformations .
Synthesis of Complex Molecules
The compound plays a crucial role in synthesizing complex organic molecules:
- Allylic Substitution Reactions: Cyclopentadienyl molybdenum complexes can act as nucleophiles in allylic substitution reactions, allowing for the introduction of various functional groups into organic frameworks .
Total Synthesis of Natural Products
A notable application of cyclopenta-1,3-diene; methane; molybdenum is in the total synthesis of complex natural products. For instance:
- Case Study: Synthesis of Terpenoids - Researchers have employed molybdenum-catalyzed reactions involving cyclopenta-1,3-diene to synthesize terpenoids with high stereoselectivity and yield. This approach demonstrates the versatility of this compound in constructing intricate molecular architectures.
Polymerization Processes
Cyclopenta-1,3-diene derivatives have been investigated for their potential in polymerization processes:
- Grafting Copolymers - The compound has been utilized in grafting copolymerization methods to create materials with tailored properties for applications in coatings and adhesives .
Reaction Yields and Conditions
Reaction Type | Catalyst | Yield (%) | Conditions |
---|---|---|---|
Pauson-Khand Reaction | Cyclopenta-1,3-diene Mo | 85 | CO atmosphere |
Allylic Substitution | Cyclopentadienyl Molybdenum | 75 | Room temperature |
Grafting Copolymerization | Molybdenum Complex | 70 | Solvent-free conditions |
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;methane;molybdenum exerts its effects involves the coordination of the molybdenum center to various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the molybdenum center activates hydrogen molecules, enabling their addition to unsaturated substrates.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylmolybdenum tricarbonyl: Similar in structure but with carbonyl ligands instead of methane.
Molybdenocene: Features two cyclopentadienyl ligands coordinated to molybdenum.
Molybdenum hexacarbonyl: A precursor to many molybdenum complexes, including cyclopenta-1,3-diene;methane;molybdenum.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other molybdenum complexes may not perform as well.
Properties
Molecular Formula |
C8H17Mo- |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;methane;molybdenum |
InChI |
InChI=1S/C5H5.3CH4.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H4;/q-1;;;; |
InChI Key |
ITRDFYGIOQUWPV-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C.C1C=CC=[C-]1.[Mo] |
Origin of Product |
United States |
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